molecular formula C17H16Cl2O B1360617 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-04-6

3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1360617
CAS No.: 898754-04-6
M. Wt: 307.2 g/mol
InChI Key: RTBGKCYCUGKWAJ-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: 3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the chlorine atoms can be replaced by hydroxyl groups using aqueous sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

  • 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone
  • 3’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Comparison:

    Structural Differences: The position of the methyl groups on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.

    Uniqueness: 3’,5’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of dichloro and dimethyl substituents on the phenyl ring, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2O, with a molecular weight of approximately 305.19 g/mol. The compound features a propiophenone backbone with dichloro substitutions at the 3' and 5' positions of the aromatic ring, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : The compound could interact with specific receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : It might bind to DNA, influencing gene expression and leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and depleting cellular thiol levels .

A comparative study involving thiosemicarbazone derivatives demonstrated that compounds with similar structural features promoted cell death in K562 leukemia cells through mechanisms involving mitochondrial permeability transition and oxidative stress . The presence of dichloro groups may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Case Studies and Research Findings

StudyFindings
Thiosemicarbazone DerivativesInduced apoptosis in K562 cells; mechanisms involved mitochondrial dysfunction .
Anticancer ActivitySimilar compounds showed selective antiproliferative effects on ovarian cancer cells .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of structurally related compounds on human tumor cell lines. For example, thiosemicarbazone analogues exhibited dose-dependent cytotoxicity with IC50 values around 10 µM for K562 cells, indicating that modifications to the phenyl ring significantly impact biological activity .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBGKCYCUGKWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644759
Record name 1-(3,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-04-6
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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